2-BENZYL-2-ETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE
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Overview
Description
2-Benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one can be achieved through various methods. One common approach involves the condensation of 2-aminophenol with benzyl and ethyl aldehydes under acidic conditions, followed by cyclization to form the benzoxazine ring. Another method utilizes microwave irradiation in solvent-free conditions, which has been shown to be a rapid, high-yielding, and environmentally friendly protocol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
2-Benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: Share a similar benzoxazine ring structure but differ in the substituents attached to the ring.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with similar biological activities but a different core structure.
Uniqueness
2-Benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to its specific benzyl and ethyl substituents, which confer distinct biological activities and chemical reactivity compared to other benzoxazine derivatives. Its potential therapeutic applications and environmentally friendly synthesis methods further highlight its uniqueness.
Properties
IUPAC Name |
2-benzyl-2-ethyl-3H-1,3-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-17(12-13-8-4-3-5-9-13)18-16(19)14-10-6-7-11-15(14)20-17/h3-11H,2,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVCOIDGWFPMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=O)C2=CC=CC=C2O1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809247 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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